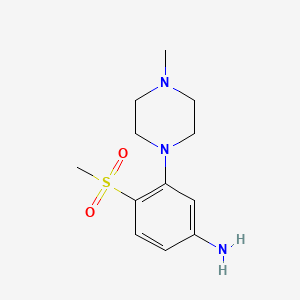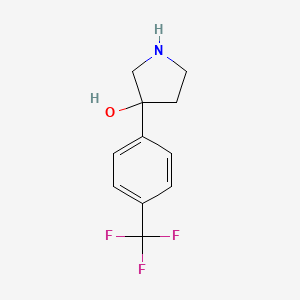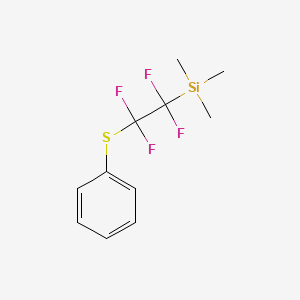
Trimethyl(1,1,2,2-tetrafluoro-2-(phenylthio)ethyl)silane
Übersicht
Beschreibung
Trimethyl(1,1,2,2-tetrafluoro-2-(phenylthio)ethyl)silane is a specialized organosilicon compound with the molecular formula C11H14F4SSi It is characterized by the presence of a silicon atom bonded to three methyl groups and a tetrafluoro-2-(phenylthio)ethyl group
Wissenschaftliche Forschungsanwendungen
Trimethyl(1,1,2,2-tetrafluoro-2-(phenylthio)ethyl)silane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules for enhanced stability and activity.
Medicine: Explored for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty materials and coatings with enhanced chemical resistance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(1,1,2,2-tetrafluoro-2-(phenylthio)ethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylthio group to a thiol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of organosilicon compounds with different functional groups .
Wirkmechanismus
The mechanism by which Trimethyl(1,1,2,2-tetrafluoro-2-(phenylthio)ethyl)silane exerts its effects involves interactions with various molecular targets. The silicon atom can form stable bonds with other elements, while the tetrafluoro-2-(phenylthio)ethyl group can participate in various chemical reactions. These interactions can influence the stability, reactivity, and overall behavior of the compound in different environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl(1,1,2,2-tetrafluoro-2-(phenylsulfanyl)ethyl)silane
- Trimethyl(1,1,2,2-tetrafluoro-2-(phenylthio)propyl)silane
- Trimethyl(1,1,2,2-tetrafluoro-2-(phenylthio)butyl)silane
Uniqueness
Trimethyl(1,1,2,2-tetrafluoro-2-(phenylthio)ethyl)silane is unique due to its specific combination of a silicon atom with a tetrafluoro-2-(phenylthio)ethyl group. This combination imparts unique chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
IUPAC Name |
trimethyl-(1,1,2,2-tetrafluoro-2-phenylsulfanylethyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F4SSi/c1-17(2,3)11(14,15)10(12,13)16-9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPWNVVASNITBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C(F)(F)SC1=CC=CC=C1)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F4SSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


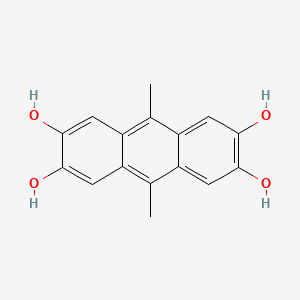
![4,4'-(1H-Benzo[d]imidazole-4,7-diyl)dianiline](/img/structure/B3069762.png)
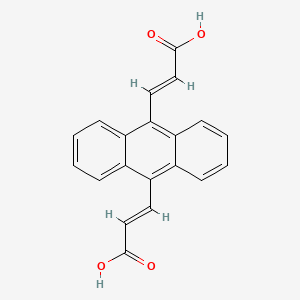

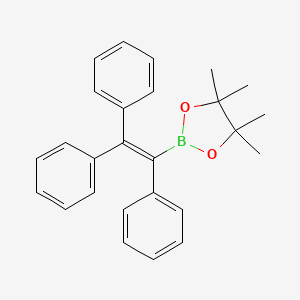

![1-[2,4-Bis(methylsulfonyl)phenyl]piperazine](/img/structure/B3069813.png)
![1-[2-Methyl-4-(methylsulphonyl)-6-nitrophenyl]piperazine](/img/structure/B3069816.png)
![1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine](/img/structure/B3069822.png)
